Methyl 4-formyl-2-hydroxybenzoate
Overview
Description
Methyl 4-formyl-2-hydroxybenzoate is an organic compound with the molecular formula C₉H₈O₄. It is a derivative of benzoic acid, featuring a formyl group at the fourth position and a hydroxyl group at the second position on the benzene ring, with a methyl ester functional group. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Mechanism of Action
Target of Action
Methyl 4-formyl-2-hydroxybenzoate is a complex organic compound. It belongs to the class of organic compounds known as p-hydroxybenzoic acid alkyl esters . These are aromatic compounds containing a benzoic acid, which is esterified with an alkyl group and para-substituted with a hydroxyl group .
Mode of Action
Compounds in the same class, such as methylparaben, are often used in allergenic testing .
Pharmacokinetics
It’s worth noting that the compound’s lipophilicity (log po/w) is 168, indicating its potential to cross biological membranes .
Action Environment
It’s worth noting that the compound’s melting point is 59-63 °c (lit) , which may affect its stability in different environmental conditions.
Biochemical Analysis
Biochemical Properties
It is known that benzylic compounds, such as Methyl 4-formyl-2-hydroxybenzoate, can undergo various reactions including free radical bromination and nucleophilic substitution . These reactions can be influenced by the presence of enzymes and other biomolecules, leading to changes in the compound’s structure and function .
Molecular Mechanism
The molecular mechanism of this compound is not well-studied. Based on its structure, it is likely that it can participate in various chemical reactions. For example, it can undergo nucleophilic substitution reactions at the benzylic position, which can be either SN1 or SN2 . These reactions could potentially lead to changes in gene expression or enzyme activity.
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 4-formyl-2-hydroxybenzoate can be synthesized through the esterification of 4-hydroxybenzoic acid with methanol in the presence of an acidic catalyst. The reaction typically involves heating the reactants under reflux conditions to facilitate the esterification process .
Industrial Production Methods: In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves the use of continuous reactors and optimized reaction conditions to ensure high yield and purity. The reaction mixture is often subjected to distillation to remove excess methanol and other by-products .
Chemical Reactions Analysis
Types of Reactions: Methyl 4-formyl-2-hydroxybenzoate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, forming ethers or esters under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base for ether formation.
Major Products Formed:
Oxidation: 4-carboxy-2-hydroxybenzoic acid.
Reduction: Methyl 4-hydroxymethyl-2-hydroxybenzoate.
Substitution: Methyl 4-alkoxy-2-hydroxybenzoate.
Scientific Research Applications
Methyl 4-formyl-2-hydroxybenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It serves as a building block for the synthesis of biologically active molecules, such as enzyme inhibitors and receptor modulators.
Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: It is used in the production of dyes, fragrances, and polymers.
Comparison with Similar Compounds
Methyl 4-hydroxybenzoate: Lacks the formyl group, making it less reactive in certain chemical reactions.
Methyl 4-formylbenzoate: Lacks the hydroxyl group, affecting its hydrogen bonding capabilities.
Methyl 2-hydroxy-4-formylbenzoate: Similar structure but with different positional isomerism, leading to variations in reactivity and applications.
Uniqueness: Methyl 4-formyl-2-hydroxybenzoate is unique due to the presence of both formyl and hydroxyl groups on the benzene ring, providing a versatile platform for various chemical modifications and applications. Its dual functional groups enable it to participate in a wide range of reactions, making it valuable in synthetic chemistry and industrial applications .
Properties
IUPAC Name |
methyl 4-formyl-2-hydroxybenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O4/c1-13-9(12)7-3-2-6(5-10)4-8(7)11/h2-5,11H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHYZSTPHHGRZIS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1)C=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80616426 | |
Record name | Methyl 4-formyl-2-hydroxybenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80616426 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
42137-51-9 | |
Record name | Methyl 4-formyl-2-hydroxybenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80616426 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | methyl 4-formyl-2-hydroxybenzoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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